9H-Pyrido[2,3-b]indol-4-amine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
9H-pyrido[2,3-b]indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXDIOVHDTJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595968 | |
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25208-34-8 | |
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 9h Pyrido 2,3 B Indol 4 Amine and Its Analogs
Strategic Approaches to the 9H-Pyrido[2,3-b]indole System
The construction of the tricyclic α-carboline core can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more modern and efficient one-pot cascade reactions.
Conventional Multi-step Synthesis Routes
Conventional methods for synthesizing the 9H-pyrido[2,3-b]indole skeleton often involve the sequential construction of the fused ring system. These routes, while sometimes lengthy, offer a high degree of control over the substitution patterns of the final product.
One prominent multi-step approach involves palladium-catalyzed amidation followed by an intramolecular cyclization. rsc.org In this method, a substituted N-(3-acetyl-1H-indol-2-yl)amide is treated with a strong base, such as potassium tert-butoxide, to induce cyclization and form the pyridone ring of the α-carboline system. rsc.org This strategy allows for the synthesis of derivatives such as 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol. rsc.org
Another established multi-step strategy is the “1,2,4-triazine” methodology. researchgate.netnih.gov This approach has been successfully employed to design and synthesize a variety of novel 9H-pyrido[2,3-b]indole-based fluorophores and probes. researchgate.netnih.gov This method highlights the versatility of building the pyridine (B92270) ring onto a pre-existing indole (B1671886) scaffold through a series of controlled reactions.
The table below summarizes representative conditions for a palladium-catalyzed cyclization approach to form the 9H-pyrido[2,3-b]indole core. rsc.org
| Starting Material | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide | - | t-BuOK | THF | 110 | 10 | 90 |
| N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide | - | t-BuOK | Dioxane | 110 | 18 | 83 |
| N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide | - | NaH | THF | 70 | 24 | 12 |
| N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide | - | Cs2CO3 | DMF | 110 | 24 | 20 |
One-Pot Multicomponent Cascade Reactions
To improve synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed for the construction of the 9H-pyrido[2,3-b]indole system. These reactions combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and reducing waste.
A notable example is a copper-catalyzed one-pot MCR involving 1-bromo-2-(2,2-dibromovinyl)benzenes, various aldehydes, and aqueous ammonia (B1221849). acs.orgacs.org This method allows for the selective synthesis of 9H-pyrido[2,3-b]indoles, among other indole derivatives, by carefully controlling reaction parameters such as the concentration of ammonia and the molar ratio of the reagents. acs.orgacs.org This approach is advantageous due to its use of readily available starting materials and mild reaction conditions. acs.org
Another efficient one-pot method involves the reaction of oxindole (B195798) derivatives with chalcones in the presence of potassium tert-butoxide, followed by treatment with ammonium (B1175870) acetate (B1210297). researchgate.net This protocol has been successfully applied to the synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles in good to excellent yields. researchgate.net
Application of Novel Synthetic Reagents and Catalysts
The development of novel reagents and catalysts has been instrumental in advancing the synthesis of the 9H-pyrido[2,3-b]indole system.
Copper-Catalyzed Reactions : Copper catalysts have proven effective in the synthesis of indoles and related heterocycles. mdpi.comrsc.orgorganic-chemistry.org Specifically, copper-catalyzed MCRs provide a direct and efficient route to the 9H-pyrido[2,3-b]indole core from simple precursors. acs.orgacs.org These reactions often proceed under mild conditions and demonstrate the utility of copper in facilitating key bond-forming events in the cascade sequence. acs.org
Potassium tert-Butoxide : As a strong, non-nucleophilic base, potassium tert-butoxide (t-BuOK) is a key reagent in the synthesis of α-carbolines. It is effectively used to promote the final intramolecular cyclization step in multi-step syntheses, leading to the formation of the pyridone ring. rsc.org Furthermore, t-BuOK serves as a catalyst in the one-pot reaction of oxindoles and chalcones, demonstrating its dual role as both a base and a catalyst in different synthetic contexts. researchgate.net
The following table details the optimization of the base and solvent for the cyclization of N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide to form a 9H-pyrido[2,3-b]indol-4-ol derivative. rsc.org
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs2CO3 | THF | 70 | 24 | 25 |
| 2 | K2CO3 | THF | 70 | 24 | 12 |
| 3 | NaH | THF | 70 | 24 | 12 |
| 4 | t-BuOK | THF | 70 | 24 | 57 |
| 5 | t-BuOK | Dioxane | 110 | 18 | 83 |
| 6 | t-BuOK | THF | 110 | 10 | 90 |
Solvent-Free Synthesis Protocols
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, offering benefits such as reduced environmental impact, operational simplicity, and often, improved reaction rates and yields. A simple and efficient solvent-free protocol for the synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles has been developed. researchgate.net This method involves the reaction of an oxindole and a chalcone (B49325) with ammonium acetate and potassium tert-butoxide under solvent-free conditions, affording the desired products in high yields. researchgate.net
Derivatization Strategies for Functionalization of the 9H-Pyrido[2,3-b]indole-amine Scaffold
Once the core α-carboline structure is assembled, further derivatization can be performed to modulate its physicochemical and biological properties. A key site for functionalization is the indole nitrogen atom.
Introduction of Substituents at Pyridoindole Nitrogen Atoms (N-alkylation)
The nitrogen atom at the 9-position of the 9H-pyrido[2,3-b]indole ring is an indole nitrogen, and its substitution can significantly influence the molecule's properties. N-alkylation is a common derivatization strategy. youtube.com
A standard method for N-alkylation involves the deprotonation of the indole N-H group with a strong base, such as sodium hydride (NaH), to generate a nucleophilic indole anion. youtube.com This anion then reacts with an alkyl halide (e.g., an alkyl bromide or iodide) in an SN2 reaction to form the N-alkylated product. youtube.com The acidity of the indole proton (pKa around 16) makes this deprotonation feasible with appropriate bases. youtube.com This method is a vital tool for assembling more complex molecules based on the pyridoindole scaffold. youtube.com Alternatively, the indole precursor can be N-alkylated prior to the construction of the fused pyridine ring. rsc.org
Modifications on the Amino Group
Modifications of the amino group at the C4 position of the pyrido[2,3-b]indole scaffold are crucial for modulating the pharmacological properties of its derivatives. A common and effective strategy to achieve diverse substitutions on the 4-amino position involves the synthesis of a 4-chloro-9H-pyrido[2,3-b]indole intermediate. This key intermediate serves as a versatile precursor for nucleophilic substitution reactions with a wide range of primary and secondary amines.
For instance, in the synthesis of analogs of the antimalarial drug amodiaquine (B18356) based on a related pyrido[3,2-b]indole scaffold, a 4-chloro derivative was reacted with various phenol (B47542) Mannich bases and novaldiamine to yield the target 4-amino substituted compounds nih.gov. This approach allows for the introduction of complex side chains designed to interact with specific biological targets. The reaction typically proceeds by heating the 4-chloro precursor with the desired amine in a suitable solvent. This methodology highlights a robust pathway for creating a library of N-substituted 4-amino-pyrido[2,3-b]indole derivatives for further investigation.
Table 1: Examples of Amine Side Chains for Substitution This table is illustrative of the types of amines used in analogous systems.
| Amine Reagent | Resulting Side Chain at C4-position |
|---|---|
| Novaldiamine (base) | -(CH2)5-N(C2H5)2 |
Peripheral Functionalization for Structure-Activity Relationship (SAR) Studies
Peripheral functionalization of the 9H-pyrido[2,3-b]indole core is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically altering substituents at various positions on the heterocyclic ring system, researchers can identify the structural features essential for biological activity and optimize lead compounds.
A pertinent example is the development of pyrido[3,2-b]indole-based antimalarial agents nih.gov. In this study, various amine-containing side chains were attached to the 4-position of the indole ring system. The resulting compounds were tested for their in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The study revealed that the nature of the side chain significantly influenced the antimalarial potency. The highest activity was observed with compound 12g, which featured a specific phenol Mannich base side chain, yielding IC50 values of 50 nM and 38 nM against the two strains, respectively nih.gov. This systematic modification and subsequent biological evaluation are hallmarks of SAR studies, providing critical insights into the pharmacophore.
Similarly, functionalization can be used to tune photophysical properties. The synthesis of novel 9H-pyrido[2,3-b]indole-based fluorophores was achieved using a "1,2,4-triazine" methodology, which allowed for the creation of a series of derivatives with varying substituents nih.govresearchgate.net. These modifications led to compounds with interesting properties, such as a positive solvatochromic effect and high sensitivity to pH changes, demonstrating how peripheral functionalization can be used to develop molecular probes and sensors nih.govresearchgate.net.
Table 2: SAR Data for Antimalarial Pyrido[3,2-b]indol-4-yl-amine Analog 12g
| Compound | Target | IC50 (nM) |
|---|---|---|
| 12g | P. falciparum (chloroquine sensitive) | 50 |
Synthesis of Hybrid Compounds Incorporating Other Pharmacophores (e.g., morpholine (B109124), chalcone, oxadiazole)
The synthesis of hybrid molecules, which covalently link two or more pharmacophores, is a modern strategy in drug design to develop agents with potentially enhanced activity or novel mechanisms of action. The 9H-pyrido[2,3-b]indole scaffold has been successfully incorporated into hybrid structures with other biologically active moieties like morpholine and chalcone.
A novel series of hybrid compounds was synthesized by condensing 2-morpholino-9H-pyrido[2,3-b]indole-3-carbaldehyde with various substituted acetophenones to yield chalcone derivatives researchgate.net. The synthetic pathway commenced with commercially available 1H-indol-2-amine and proceeded through several key intermediates, including N-(1H-indol-2-yl)-acetamide and 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde researchgate.net. The introduction of the morpholine group at the C2-position was followed by the formation of the chalcone moiety at the C3-position via a Claisen-Schmidt condensation.
The general synthetic scheme is as follows:
Acetylation: 1H-indol-2-amine is acetylated to form N-(1H-indol-2-yl)-acetamide.
Vilsmeier-Haack Reaction: The acetamide (B32628) is treated with phosphorus oxychloride and dimethylformamide to construct the pyridine ring, yielding 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde.
Nucleophilic Substitution: The chloro group at the C2-position is displaced by morpholine to give 2-morpholino-9H-pyrido[2,3-b]indole-3-carbaldehyde.
Claisen-Schmidt Condensation: The resulting aldehyde is condensed with various substituted acetophenones in the presence of a base to form the final (E)-3-(2-morpholino-9H-pyrido[2,3-b]indol-3-yl)-1-phenylprop-2-en-1-one derivatives (chalcones) researchgate.net.
This multi-step synthesis demonstrates a versatile method for creating complex hybrid molecules that combine the structural features of pyridoindoles, morpholines, and chalcones researchgate.net.
Optimization of Synthetic Yields and Selectivity
Optimizing the reaction conditions is fundamental to achieving high yields and selectivity in the synthesis of the 9H-pyrido[2,3-b]indole core. Palladium-catalyzed reactions have proven effective for the construction of this heterocyclic system. One study focused on the synthesis of pyrido[2,3-b]indoles via a Pd-catalyzed intramolecular amidation and a subsequent cyclization/aromatization sequence rsc.org.
The optimization process involved a systematic investigation of various reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent. For the synthesis of a model compound, different conditions were screened to maximize the product yield. For example, the use of Pd2(dba)3 as the catalyst in combination with the BINAP ligand was found to be highly effective rsc.org. The choice of base was also critical, with bases like K3PO4 and Cs2CO3 providing superior results compared to others. The solvent and temperature were likewise fine-tuned to drive the reaction to completion with high efficiency. In one optimized reaction, a yield of up to 94% was achieved rsc.org.
These findings underscore the importance of methodical optimization to develop efficient and high-yielding synthetic routes to the 9H-pyrido[2,3-b]indole scaffold, which is essential for both academic research and potential large-scale production.
Table 3: Selected Optimization Results for the Synthesis of a 9-ethyl-9H-pyrido[2,3-b]indole Derivative rsc.org
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)2 (1.5) | Xantphos (0.75) | K3PO4 | Dioxane | 110 | 24 | 15 |
| Pd2(dba)3 (1.5) | BINAP (0.75) | K3PO4 | Dioxane | 110 | 24 | 21 |
| Pd2(dba)3 (0.75) | BINAP (0.50) | Cs2CO3 | Dioxane | 110 | 15 | 94 |
Molecular Mechanisms of Action and Pharmacodynamics
Enzyme Inhibition and Modulation
Cytochrome P450 (CYP) Related Enzyme Activities (e.g., CYP1A2 inhibition, O2-binding to CYP heme)
There is no specific information available from the search results regarding the inhibitory activity of 9H-Pyrido[2,3-b]indol-4-amine on Cytochrome P450 enzymes, including CYP1A2, or its potential interaction with CYP heme through O2-binding. Research on related isomers, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), indicates that the pyrido[2,3-b]indole scaffold can be metabolized by CYP enzymes, but this data does not pertain to the 4-amine isomer specified.
Topoisomerase I (Topo I) Inhibition
While some compounds containing the α-carboline (9H-pyrido[2,3-b]indole) structure have been noted for their activity against Topoisomerase I, specific inhibitory data for this compound is not present in the available literature.
Kinase Inhibition Profiles (e.g., EGFR, Aurora A, CDK4, CK1δ/ε, CDK5/p25, GSK-3α/β, Dyrk1A, Protein kinase inhibition by staurosporine (B1682477) PDB:1aq1 complex)
Derivatives of this compound have been synthesized and investigated as potential protein kinase inhibitors. For instance, N-o-Tolyl-9H-pyrido[2,3-b]indol-4-amine is mentioned in the context of protein kinase inhibitor development uni-halle.de. However, a detailed inhibition profile of the parent compound, this compound, against specific kinases such as EGFR, Aurora A, CDK4, CK1δ/ε, CDK5/p25, GSK-3α/β, or Dyrk1A is not available in the provided search results. Furthermore, no information was found to link its mechanism to that of staurosporine.
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
No research findings were identified that describe the activity of this compound as an inhibitor of Indoleamine 2,3-Dioxygenase (IDO).
Histone Deacetylase 6 (HDAC6) Inhibition
There is no information in the provided search results to suggest that this compound functions as an inhibitor of Histone Deacetylase 6 (HDAC6).
Nucleic Acid Interactions and Genotoxicity
This compound is a mutagenic heterocyclic amine formed from the reaction of norharman and aniline, two non-mutagenic compounds found in cigarette smoke and cooked foods. The genotoxicity of APNH is attributed to its ability to interact with and damage DNA through several mechanisms after metabolic activation.
DNA Adduct Formation (e.g., N-(deoxyguanosin-8-yl) (dG-C8) adducts)
Following metabolic activation to a reactive ester, this compound covalently binds to DNA, forming DNA adducts. The primary adduct identified both in vitro and in vivo is formed at the C-8 position of guanine (B1146940) residues. nih.gov This specific adduct is known as N-(deoxyguanosin-8-yl)-9H-Pyrido[2,3-b]indol-4-amine (dG-C8-APNH). nih.gov
Studies involving the administration of APNH to F344 rats demonstrated the formation of these adducts in various organs. The highest levels were observed in the liver and colon, indicating these tissues are significant targets for APNH-induced DNA damage. nih.gov
| Organ | Relative Adduct Level (adducts/107 nucleotides) |
|---|---|
| Liver | 1.31 ± 0.26 |
| Colon | 1.32 ± 0.11 |
Mutagenic Potential (e.g., Ames test, Salmonella typhimurium TA98)
The formation of DNA adducts by this compound leads to significant mutagenic activity. This has been demonstrated using the Ames test, a bacterial reverse mutation assay. The compound is a potent mutagen in Salmonella typhimurium strain TA98, which is indicative of frameshift mutations, particularly in the presence of a metabolic activation system (S9 mix). Its mutagenic potency is comparable to other well-known food-borne carcinogenic heterocyclic amines. The compound also shows exceptionally high mutagenicity in the YG1024 strain of S. typhimurium.
| Bacterial Strain | Mutagenic Potency (revertants per µg) | Metabolic Activation |
|---|---|---|
| Salmonella typhimurium TA98 | 187,000 | Required (S9 mix) |
| Salmonella typhimurium YG1024 | 1,783,000 | Required (S9 mix) |
The types of mutations induced by APNH in the liver of transgenic mice are predominantly G:C to T:A transversions, followed by G:C to A:T transitions and single G:C deletions.
Induction of Sister Chromatid Exchanges (SCEs)
Further evidence of the genotoxicity of this compound comes from its ability to induce sister chromatid exchanges (SCEs). SCEs are interchanges of DNA between the two sister chromatids of a duplicating chromosome and are considered sensitive indicators of genotoxic events. In vitro studies using Chinese hamster lung (CHL) cells showed that APNH induces SCEs in a dose-dependent manner following metabolic activation with an S9 mix. The compound is a very potent inducer of SCEs, with its activity being significantly stronger than other known mutagenic heterocyclic amines.
| Concentration (µg/mL) | Observed Effect |
|---|---|
| 0.00125 - 0.01 | Dose-dependent increase in SCEs |
| 0.005 | Approximate concentration for a three-fold increase over control SCE levels |
Modulation of DNA Repair Systems
The formation of both bulky DNA adducts (dG-C8-APNH) and oxidative DNA damage by metabolites of this compound necessitates cellular DNA repair responses. nih.govnih.gov The N-hydroxy metabolite of APNH can induce oxidative damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), through redox cycling in the presence of Cu(II) and NADH. nih.gov This type of damage is typically addressed by the base excision repair (BER) pathway. The bulky dG-C8-APNH adducts are expected to be recognized and repaired by the nucleotide excision repair (NER) pathway. While the compound's activity clearly induces DNA damage that is a substrate for these repair systems, specific studies detailing how this compound or its metabolites directly modulate the activity or expression of DNA repair proteins were not found in the reviewed literature.
DNA Intercalation Studies
DNA intercalation is a mode of interaction where a molecule inserts itself between the stacked base pairs of the DNA double helix. While the planar structure of the 9H-pyrido[2,3-b]indole core might suggest a potential for intercalation, direct experimental studies confirming this binding mode for this compound are lacking in the available literature. However, studies on other derivatives of the 9H-pyrido[2,3-b]indole scaffold have indicated a different primary mode of interaction. For instance, fluorescence and UV-vis absorption spectroscopy studies on a specific probe based on this scaffold confirmed that it binds to the DNA helix via a groove binding mode rather than intercalation. nih.govresearchgate.net This suggests that molecules with this core structure may preferentially interact with the grooves of the DNA helix.
Receptor Binding Affinity and Ligand Interactions
Detailed information regarding the specific receptor binding affinity and ligand interactions of this compound is not extensively covered in the currently available scientific literature. While other β-carboline alkaloids, such as Harmine, have been studied for their affinity to various receptors, including serotonin (B10506) and imidazoline (B1206853) receptors, a specific pharmacological profile for this compound has not been established. wikipedia.org Similarly, other derivatives of the broader pyrimido[4,5-b]indole class have been investigated as kinase inhibitors, but this activity has not been specifically linked to the 4-amine substituted compound. nih.gov Therefore, the direct molecular targets of this compound, beyond its interaction with DNA, remain an area for further investigation.
Affinity for Serotonin Receptors
The indole (B1671886) scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including serotonin (5-HT) receptors. mdpi.com These receptors are implicated in the regulation of mood, cognition, and memory. nih.gov Consequently, ligands that target 5-HT receptors are crucial in the development of treatments for conditions like depression, schizophrenia, and anxiety. nih.gov
Derivatives containing the indole moiety often exhibit significant affinity for various serotonin receptor subtypes. For instance, certain indole derivatives have been shown to bind to 5-HT1A and 5-HT2A receptors. mdpi.comnih.gov Molecular modeling studies reveal that the indole portion of these ligands typically penetrates deep into the hydrophobic regions of the receptor's binding pocket. mdpi.comnih.gov A key interaction involves a conserved aspartate residue (Asp 3.32), which forms an electrostatic bond with a protonatable nitrogen atom on the ligand, anchoring it within the orthosteric binding site. mdpi.com
While specific binding data for this compound is not extensively detailed, the structural similarity to other known serotonin receptor ligands suggests a potential for interaction. The replacement of a 1H-indole with a 7-azaindole (B17877) (a pyrido[2,3-b]pyridine structure) in some compound series has been shown to result in a significant loss of affinity for 5-HT2A, 5-HT6, and 5-HT7 receptors, underscoring the importance of the specific indole arrangement for receptor binding. mdpi.com This highlights that while the core indole structure is important, modifications to the pyrido-indole system can dramatically influence receptor affinity and selectivity.
Human 5-HT5A Receptor Ligand Development
The human 5-hydroxytryptamine (5-HT) receptor family is diverse, and the 5-HT5A receptor is one of its lesser-understood members. Research has confirmed that the human 5-HT5A gene encodes a functional protein. researchgate.net When expressed in cellular models, the human 5-HT5A receptor demonstrates high affinity for ligands such as 5-carboxamidotryptamine (B1209777) (5-CT) and lysergic acid diethylamide (LSD). researchgate.net The presence of 5-HT5A mRNA has been detected in the human central nervous system, indicating its potential role as a neurological drug target. researchgate.net
In contrast, the related human 5-HT5B gene does not produce a functional protein due to stop codons in its coding sequence, suggesting it was lost during the evolutionary divergence between rodents and primates. researchgate.net This makes the 5-HT5A receptor the sole functional representative of the 5-HT5 subclass in humans, focusing ligand development efforts exclusively on this subtype. researchgate.net While the 5-HT5A receptor is a viable target for therapeutic intervention, the development of ligands specifically derived from the this compound scaffold has not been extensively documented in the scientific literature.
Oxidative Stress and Reactive Oxygen Species Generation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a documented factor in numerous neuronal pathologies. nih.gov The 9H-pyrido[2,3-b]indole ring system is found in compounds that have been investigated for their roles in modulating oxidative processes.
The heterocyclic amine 2-amino-9H-pyrido[2,3-b]indole (AαC), a compound sharing the same core structure, has been studied in the context of its biological effects. Research indicates that the metabolic bio-activation of AαC can lead to oxidative DNA damage. researchgate.net In other studies, treatment with AαC in apoE-deficient mice resulted in atherosclerotic lesions that, while smaller, were richer in inflammatory cells compared to controls. nih.gov This suggests a complex interaction with inflammatory pathways, which are often closely linked with oxidative stress.
Furthermore, the broader family of pyridoindoles has been a source for the development of antioxidant compounds. Based on the structure of stobadine, a known antioxidant and free radical scavenger, new pyridoindole derivatives have been developed with the aim of improving neuroprotective and antioxidant properties. nih.gov Some of these new derivatives have shown a remarkable ability to protect lipids and creatine (B1669601) kinase from oxidative damage in rat brain homogenates. nih.gov The neuroprotective effects of these compounds are believed to be linked to their antioxidant and radical-scavenging capabilities. nih.gov
The generation of ROS is often mediated by specific enzymes. NADPH oxidase (NOX) enzymes are a major source of ROS and are implicated in the progression of neurodegenerative and cardiovascular diseases. mdpi.com Inhibitors based on a 1H-pyrrolo[2,3-b]pyridine skeleton, which is structurally related to the pyrido[2,3-b]indole core, have been shown to prevent oxidative stress and cell death induced by amyloid-beta in microglial cells. mdpi.com This demonstrates that the strategic design of molecules containing a pyrido-indole or related scaffold can lead to potent inhibitors of ROS-generating enzymes.
Table of Research Findings on Pyridoindole Derivatives and Oxidative Stress
| Compound/Derivative Class | Model/System | Key Findings | Reference |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | Human Hepatoma G2 (HepG2) Cells | Metabolic activation can induce oxidative DNA damage. | researchgate.net |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | apoE(-/-) mice | Resulted in atherosclerotic plaques with higher content of inflammatory cells. | nih.gov |
| Stobadine Derivatives (Pyridoindoles) | Rat Brain Homogenates | Demonstrated significant antioxidant efficacy, protecting lipids and creatine kinase from oxidative impairment. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-based inhibitors | Human Microglial Cells (HMC3) | Inhibited NADPH oxidase 2 (NOX2), preventing amyloid-beta-induced oxidative stress and cell death. | mdpi.com |
Metabolism, Biotransformation, and Toxicological Pathways of 9h Pyrido 2,3 B Indol 4 Amine and Its Analogs
Metabolic Activation Pathways
The conversion of AαC into reactive intermediates that can interact with cellular macromolecules is a key step in its mechanism of toxicity. This activation is primarily mediated by Phase I and Phase II metabolic enzymes.
The initial and rate-limiting step in the metabolic activation of AαC is catalyzed by the cytochrome P450 (CYP) system. nih.govnih.gov Specifically, CYP1A2, a member of the P448 type of cytochrome P450 enzymes, plays a predominant role in the bioactivation of AαC. nih.govnih.govnih.govnih.gov Studies have shown that the mutagenic activation of AαC is significantly increased in liver microsomes from rats pretreated with CYP inducers like polychlorinated biphenyls (PCB) and 3-methylcholanthrene, which are known to induce P448-type enzymes. nih.gov Conversely, inhibitors of CYP1A2, such as ellipticine, α-naphthoflavone, and furafylline (B147604), have been shown to inhibit the metabolic activation of AαC. nih.govnih.gov Human CYP1A2 is recognized as the major isoform responsible for the bioactivation of a number of heterocyclic aromatic amines, including AαC. nih.govnih.gov While CYP1A2 is the primary enzyme, other isoforms like CYP1A1 may also contribute to a lesser extent. nih.gov The central role of CYP1A2 underscores the importance of this enzyme in determining individual susceptibility to the harmful effects of AαC. nih.gov
The primary activation step mediated by CYP1A2 is the N-oxidation of the exocyclic amino group of AαC. nih.gov This reaction leads to the formation of a highly reactive N-hydroxy metabolite, 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC or N2-OH-AαC). nih.govnih.govnih.gov This N-hydroxylation is considered essential for the mutagenic activation of the compound. nih.gov HONH-AαC is a direct mutagen and is considered a proximate carcinogen. nih.gov The formation of this reactive intermediate is a critical event, as it is the precursor to further metabolic steps that lead to the ultimate carcinogenic species. nih.gov
In addition to N-hydroxylation, the metabolic activation of AαC can also proceed through the formation of a nitroso derivative. nih.govnih.gov This metabolite is considered a minor but still mutagenic product of AαC metabolism by hepatic microsomes. nih.gov The formation of nitroso compounds from primary amines can occur through oxidation reactions. nih.gov
Following N-hydroxylation, the reactive intermediate HONH-AαC undergoes further activation by Phase II conjugation enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs). nih.gov These enzymes catalyze the formation of unstable esters. nih.gov
N-acetyltransferase (NAT): NATs, particularly NAT1 and NAT2, can catalyze the O-acetylation of HONH-AαC to form an N-acetoxy ester. nih.govnih.gov This ester is highly unstable and can spontaneously break down to form a reactive nitrenium ion. nih.gov
Sulfotransferase (SULT): SULTs, such as SULT1A1, catalyze the O-sulfonation of HONH-AαC, producing a sulfate (B86663) ester. nih.govnih.gov Similar to the N-acetoxy ester, this sulfate conjugate is unstable and readily forms a nitrenium ion. nih.gov The genotoxic N-sulfate ester of HONH-AαC can also rearrange to form AαC-3-O-SO3H. nih.gov
These highly electrophilic nitrenium ions are the ultimate carcinogenic species that can covalently bind to cellular macromolecules like DNA, leading to the formation of DNA adducts. nih.gov
Cellular Metabolism and Adduct Formation
The metabolism of AαC and the subsequent formation of DNA adducts have been extensively studied in cellular models, particularly in primary human hepatocytes, which are highly relevant for assessing human risk.
Studies using primary human hepatocytes have provided crucial insights into the metabolic fate of AαC in humans. nih.govnih.gov These studies have confirmed that human hepatocytes are highly efficient in the bioactivation of AαC, leading to significant levels of DNA adduct formation. nih.gov
Upon treatment of primary human hepatocytes with AαC, a number of metabolites are formed. The major DNA adduct identified is N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC), which is considered a mutagenic lesion. nih.gov The formation of this adduct is dependent on the metabolic activation of AαC, primarily through the CYP1A2-mediated N-hydroxylation pathway. nih.gov Inhibition of CYP1A2 with furafylline leads to a significant decrease in both the formation of a reactive glucuronide conjugate (AαC-HN2-O-Gluc) and DNA adducts. nih.gov
Table 1: Key Enzymes and Metabolites in the Biotransformation of 9H-Pyrido[2,3-b]indol-4-amine
| Process | Enzyme/System | Key Metabolite(s) | Role |
|---|---|---|---|
| Phase I Metabolism | Cytochrome P450 (CYP1A2) | 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) | Metabolic Activation |
| Nitroso-AαC | Metabolic Activation (minor) | ||
| Phase II Metabolism | N-acetyltransferase (NAT) | N-acetoxy-AαC | Further Activation |
| Sulfotransferase (SULT) | AαC-N-sulfate, AαC-3-O-SO3H | Further Activation | |
| Adduct Formation | - | N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC) | DNA Damage |
Metabolism in Hepatic and Extrahepatic Tissues
The biotransformation of this compound, also known as 2-amino-9H-pyrido[2,3-b]indole (AαC), is a critical process that dictates its biological activity and potential toxicity. The liver is the primary site for the metabolism of AαC. In primary human hepatocytes, AαC undergoes extensive metabolism to form a variety of derivatives. The metabolic activation is initiated by cytochrome P450 (P450) enzymes, particularly CYP1A2, which catalyzes the N-oxidation of the exocyclic amine group to produce the genotoxic metabolite 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC). nih.govnih.gov This intermediate can be further metabolized by phase II enzymes.
Studies in human hepatocytes have identified several key metabolites. acs.org These include products of N-acetylation and subsequent glucuronidation. One of the reactive intermediates formed is O-(β-d-glucosidurony1)-2-hydroxyamino-9H-pyrido[2,3-b]indole (AαC-HN²-O-Gluc), which can covalently bind to DNA. acs.org Inhibition of P450 1A2 with furafylline has been shown to significantly decrease the formation of this reactive glucuronide metabolite and consequently reduce DNA adduct formation, highlighting the central role of this enzyme in the bioactivation of AαC. nih.govnih.govacs.org
In addition to the major metabolic pathways in the liver, other minor metabolites have been identified, such as N²-acetyl-9H-pyrido[2,3-b]indol-3-yl sulfate and N²-acetyl-9H-pyrido[2,3-b]indol-6-yl sulfate. acs.org The metabolic activation of AαC has also been demonstrated in rat-liver microsomes, where the formation of N-hydroxy and nitroso derivatives was observed, further supporting the role of N-hydroxylation by P450-type enzymes as an essential step for its mutagenic activation. nih.gov While the liver is the main site of metabolism, the potential for AαC to form DNA adducts in extrahepatic tissues such as the colon, lung, and urinary bladder suggests that metabolic activation may also occur in these tissues, albeit to a lesser extent. nih.gov
Adduct Formation with Biological Macromolecules (e.g., DNA, serum albumin)
Following metabolic activation, the electrophilic metabolites of this compound (AαC) can form covalent adducts with biological macromolecules, including DNA and proteins like serum albumin. This adduct formation is a key mechanism of its genotoxicity and potential carcinogenicity. The formation of DNA adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. nih.gov The primary DNA adduct formed is N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC). nih.govacs.org High levels of this adduct have been observed in human hepatocytes exposed to AαC. nih.gov
In addition to DNA, the reactive metabolites of AαC also bind to abundant plasma proteins, most notably serum albumin. The formation of protein adducts serves as a dosimeter of exposure to the reactive metabolites. The reaction of N-oxidized metabolites of AαC with human serum albumin has been extensively studied. These metabolites, including 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) and 2-nitroso-9H-pyrido[2,3-b]indole (NO-AαC), readily form adducts with albumin. nih.gov
Identification of Adduct Sites (e.g., Cys34, Tyr140, Tyr150 on albumin)
Proteomic analyses have successfully identified the specific amino acid residues on human serum albumin that are targeted by the reactive metabolites of this compound (AαC). When albumin is reacted with 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) or 2-nitroso-9H-pyrido[2,3-b]indole (NO-AαC), adducts are formed at cysteine-34 (Cys³⁴), tyrosine-140 (Tyr¹⁴⁰), and tyrosine-150 (Tyr¹⁵⁰). nih.govnih.gov
At the Cys³⁴ residue, various forms of adducts can be formed, including sulfenamide, sulfinamide, and sulfonamide adducts. nih.govnih.gov Another reactive metabolite, N-acetyloxy-2-amino-9H-pyrido[2,3-b]indole (N-acetoxy-AαC), has also been shown to form an adduct at Tyr³³². nih.gov The identification of these specific adduct sites provides a deeper understanding of the molecular interactions between AαC metabolites and proteins and offers specific targets for biomarker development.
Table 1: Identified Adduct Sites of this compound Metabolites on Human Serum Albumin
| Reactive Metabolite | Adduct Site on Albumin | Type of Adduct |
|---|---|---|
| HONH-AαC, NO-AαC | Cys³⁴ | Sulfenamide, Sulfinamide, Sulfonamide |
| HONH-AαC, NO-AαC | Tyr¹⁴⁰ | - |
| HONH-AαC, NO-AαC | Tyr¹⁵⁰ | - |
Kinetics of Adduct Removal
The persistence of macromolecular adducts is a critical factor in determining the long-term biological consequences of exposure to genotoxic compounds. Studies on the kinetics of DNA adduct removal in primary human hepatocytes treated with this compound (AαC) have shown that the repair process is not completely efficient. nih.govnih.gov Approximately half of the DNA adducts are removed within the first 24 hours after exposure. nih.govnih.gov However, the remaining adducts are more persistent and can be detected for over five days. nih.govnih.gov This persistence of DNA damage increases the probability of mutations becoming fixed in the genome.
The kinetics of protein adduct removal are largely governed by the turnover rate of the adducted protein. Human serum albumin has a relatively long half-life of approximately 21 days. nih.gov Therefore, adducts formed on albumin can serve as a cumulative biomarker of exposure over a period of weeks.
Biomarkers of Exposure and Biotransformation
The detection of this compound (AαC) and its metabolites or adducts in biological samples can serve as valuable biomarkers to assess human exposure and understand its biotransformation. These biomarkers can provide a more accurate measure of the biologically effective dose compared to external exposure measurements.
Detection in Biological Fluids (e.g., urine of smokers)
This compound (AαC) and its metabolites are excreted in urine, making them non-invasive biomarkers of exposure. Numerous studies have demonstrated a strong correlation between tobacco smoking and the urinary levels of AαC. nih.govnih.gov In a study of men in Shanghai, AαC was detected in the urine of 48.8% of cigarette smokers compared to only 18.6% of non-smokers. nih.gov The concentration of urinary AαC was also positively and significantly related to the number of cigarettes smoked per day. nih.gov
Another study that measured AαC and its ring-oxidized conjugate, 2-amino-9H-pyrido[2,3-b]indole-3-yl sulfate (AαC-3-OSO₃H), in the urine of smokers found that both compounds were detectable in over 90% of the samples during the smoking phase. nih.govacs.org Following a six-week smoking cessation period, the geometric mean levels of urinary AαC and AαC-3-OSO₃H decreased by 87% and 92%, respectively. nih.govacs.org These findings confirm that tobacco smoke is a significant source of AαC exposure and that urinary levels of AαC and its metabolites can serve as reliable short-term biomarkers of this exposure. nih.govnih.govacs.org
Table 2: Urinary Levels of this compound (AαC) in Smokers and Non-Smokers
| Study Population | Smoking Status | Mean/Geometric Mean AαC Level (ng/g creatinine (B1669602) or pg/mg creatinine) |
|---|---|---|
| Shanghai Cohort nih.gov | Non-smokers | 2.54 ng/g creatinine |
| Light smokers (1-19 cigarettes/day) | 7.50 ng/g creatinine | |
| Heavy smokers (≥20 cigarettes/day) | 11.92 ng/g creatinine | |
| Smoking Cessation Study nih.govacs.org | Smoking phase | 24.3 pg/mg creatinine |
Protein Adducts as Exposure Biomarkers
Due to the longer half-life of serum albumin compared to the residence time of unbound chemicals in the body, protein adducts can provide an integrated measure of exposure over a longer period. The formation of adducts between the metabolites of this compound (AαC) and serum albumin makes these adducts promising biomarkers for assessing exposure to this compound. nih.gov The specific adduction at the Cys³⁴ residue of albumin, along with the oxidative modifications at this site, can serve as potential biomarkers to assess both the exposure to AαC and the associated oxidative stress. nih.govnih.gov The development of sensitive analytical methods to detect and quantify these protein adducts in human blood samples can provide a valuable tool for molecular epidemiology studies investigating the role of AαC in smoking-related diseases. nih.gov
Computational Chemistry and in Silico Modeling in 9h Pyrido 2,3 B Indol 4 Amine Research
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling establishes a correlation between the chemical structure of a compound and its biological activity. For the 9H-pyrido[2,3-b]indole scaffold, these models are crucial for optimizing lead compounds.
Quantitative Structure-Activity Relationship (QSAR) analysis employs statistical methods to create mathematical models that relate the chemical structures of a series of compounds to their activities. This approach is instrumental in predicting the potency of new derivatives and understanding the structural features that govern their biological effects.
A significant 3D-QSAR study was conducted on a series of pyrido-indole derivatives targeting Janus Kinase 2 (JAK2), an intracellular tyrosine kinase. nih.govresearchgate.net The resulting model demonstrated high predictive power, indicating a strong correlation between the structural features of the compounds and their inhibitory activity against JAK2. nih.govresearchgate.net The statistical robustness of the model was confirmed by its high regression coefficient (R²) and cross-validation coefficient (Q²). nih.govresearchgate.net
| Model Type | Target | Regression Coefficient (R²) | Cross-Validation Coefficient (Q²) | Pearson-R |
|---|---|---|---|---|
| 3D-QSAR | Janus Kinase 2 (JAK2) | 0.97 | 0.95 | 0.98 |
This table summarizes the statistical validation of a 3D-QSAR model for pyrido-indole derivatives, highlighting its predictive capability. nih.govresearchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with desired activities.
For a series of 51 pyrido-indole derivatives investigated as JAK2 inhibitors, an efficient pharmacophore hypothesis was identified. nih.govresearchgate.net The model, designated ADDRRR, consists of six key features that are critical for binding to the target enzyme. nih.govresearchgate.net This hypothesis provides a clear roadmap for designing new derivatives that fit the active site of JAK2 more effectively.
| Pharmacophore Hypothesis | Number of Features | Feature Description |
|---|---|---|
| ADDRRR | 6 | 1 Hydrogen Bond Acceptor (A) |
| 2 Hydrogen Bond Donors (D) | ||
| 3 Aromatic Rings (R) |
This table details the features of the ADDRRR pharmacophore model identified for pyrido-indole derivatives targeting JAK2. nih.govresearchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and its protein target.
Docking studies on 9H-pyrido[2,3-b]indole derivatives have elucidated their binding interactions with various biological targets. For instance, investigations into the interaction of these compounds with the enzymes pepsin and trypsin revealed the dominant forces driving the binding. researchgate.net For pepsin, the interactions were primarily electrostatic and hydrophobic, while for trypsin, hydrogen bonds and van der Waals forces were predominant. researchgate.net
Furthermore, studies involving calf thymus DNA (ctDNA) showed that derivatives of 9H-pyrido[2,3-b]indole bind to the DNA helix primarily through a groove binding mechanism. researchgate.netnih.gov In the context of specific enzyme inhibition, docking of pyrido-indole derivatives into the active site of JAK2 has been used to understand their binding mode and rationalize their inhibitory activity. researchgate.net
Molecular docking not only predicts the binding orientation but also estimates the binding affinity, often expressed as a scoring function. These predictions are vital for prioritizing compounds for synthesis and biological testing.
The docking analyses of 9H-pyrido[2,3-b]indole derivatives have successfully supported experimental findings. For example, the predicted groove binding mode with ctDNA was consistent with results from fluorescence and UV-vis absorption spectroscopy. researchgate.net Similarly, the binding modes of derivatives with pepsin and trypsin were calculated, with binding distances determined to be 3.53 nm and 3.27 nm, respectively, according to Förster's non-radiative energy transfer theory. researchgate.net
| Biological Target | Derivative Type | Predicted Binding Mode / Interaction Type |
|---|---|---|
| Pepsin | 9H-pyrido[2,3-b]indole-based probe | Electrostatic and Hydrophobic Interactions |
| Trypsin | 9H-pyrido[2,3-b]indole-based probe | Hydrogen Bonds and van der Waals Forces |
| Calf Thymus DNA (ctDNA) | 9H-pyrido[2,3-b]indole-based probe | Groove Binding |
| Janus Kinase 2 (JAK2) | Pyrido-indole derivatives | Binding within the enzyme's active site |
This table summarizes the predicted binding interactions and modes for 9H-pyrido[2,3-b]indole derivatives with various biological targets as determined by molecular docking studies. researchgate.netresearchgate.netnih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of 9H-Pyrido[2,3-b]indol-4-amine research, MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking.
While specific MD simulation studies focused solely on this compound were not prominent in the reviewed literature, this technique is frequently applied to related heterocyclic systems to achieve several key objectives:
Validation of Docking Poses: MD simulations are used to assess the stability of the binding mode predicted by docking. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can confirm whether the predicted ligand-protein interactions are maintained over time.
Calculation of Binding Free Energy: Advanced computational methods based on MD trajectories can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone.
Observation of Conformational Changes: MD simulations can reveal conformational changes in both the ligand and the protein upon binding, which are often crucial for biological function and cannot be observed through static modeling techniques.
By applying these computational approaches, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the activity of this compound and its analogs, thereby guiding the rational design of new and more effective therapeutic agents.
Theoretical Studies of Electronic and Photophysical Properties
Computational chemistry and in silico modeling play a pivotal role in understanding the electronic and photophysical properties of this compound and its derivatives. These theoretical studies provide valuable insights into the structure-property relationships that govern their performance in various applications, such as fluorescent probes.
Recent research has focused on a series of newly synthesized 9H-pyrido[2,3-b]indole-based fluorophores. nih.govresearchgate.netspbu.ru Theoretical calculations of the ground and excited states of these compounds have been instrumental in elucidating their photophysical behavior. nih.govresearchgate.netspbu.ru
One key finding from these theoretical studies is the exhibition of a planarized intramolecular charge-transfer (PLICT) state in certain 9H-pyrido[2,3-b]indole derivatives. nih.govresearchgate.netspbu.ru This phenomenon is crucial for understanding the observed gradual increase in luminescence quantum yield with increasing solvent polarity for specific compounds within the series. nih.govresearchgate.netspbu.ru
Furthermore, computational models have been employed to investigate the solvatochromic effects observed in push-pull fluorophores based on the 9H-pyrido[2,3-b]indole scaffold. These studies have revealed a significant positive solvatochromic effect, with large changes in the dipole moment (Δμ > 15D) and substantial Stokes shifts reaching up to 270 nm. nih.govresearchgate.netspbu.ru
The predictive power of these computational methods is further highlighted by their ability to support and explain experimental observations. For instance, theoretical calculations have corroborated the static quenching mechanism observed in the interaction of a 9H-pyrido[2,3-b]indole-based probe with calf thymus DNA (ctDNA), confirming that the probe binds to the DNA helix via a groove binding mode. nih.govspbu.ru
The following tables summarize some of the key photophysical and theoretical data for a selection of 9H-pyrido[2,3-b]indole derivatives, illustrating the insights gained from computational studies.
Table 1: Photophysical Data for Selected 9H-Pyrido[2,3-b]indole Derivatives in Toluene
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| 4a | 350 | 420 | 70 |
| 4b | 355 | 435 | 80 |
| 4d | 360 | 450 | 90 |
| 7b | 370 | 480 | 110 |
| 8a | 400 | 550 | 150 |
| 8b | 420 | 690 | 270 |
Table 2: Theoretical and Experimental Data for Selected 9H-Pyrido[2,3-b]indole Probes
| Compound | pKa | Stern-Volmer Quenching Constant (M⁻¹) | Interaction with ctDNA |
| 4b | 5.5 | - | Groove Binding |
| 4d | - | 1.6 x 10³ | - |
| 8a | - | 5.5 x 10³ | - |
These data, derived from a combination of experimental work and theoretical calculations, underscore the importance of computational chemistry in advancing the understanding and rational design of novel 9H-pyrido[2,3-b]indole-based materials with tailored electronic and photophysical properties. nih.govresearchgate.netspbu.ru
Future Directions and Therapeutic Potential of 9h Pyrido 2,3 B Indol 4 Amine and Its Derivatives
Development of Novel Therapeutic Agents
The inherent bioactivity of the α-carboline skeleton makes it an attractive starting point for the development of new drugs targeting a range of diseases, particularly cancer.
Lead Optimization in Drug Discovery Pipelines
The 9H-pyrido[2,3-b]indole scaffold serves as a foundational "lead" structure in many drug discovery programs. Through systematic chemical modification, researchers aim to optimize the potency, selectivity, and pharmacokinetic properties of these initial compounds. This process, known as lead optimization, involves establishing a clear Structure-Activity Relationship (SAR), where specific substitutions on the carboline core are correlated with changes in biological activity.
For instance, studies on the related pyrido[3,4-b]indole (β-carboline) class have shown that substitutions at various positions can dramatically influence anticancer potency. nih.gov The introduction of a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at C6 resulted in compounds with potent, broad-spectrum anticancer activity, with IC50 values as low as 80 nM for breast cancer cells. nih.gov Conversely, replacing the methoxy group with electron-withdrawing groups like trifluoromethoxy or cyano (CN) drastically reduced antiproliferative effects. nih.gov This highlights the sensitivity of the scaffold to electronic and steric modifications.
Similarly, in the development of kinase inhibitors from the 9H-pyrimido[4,5-b]indole scaffold, the nature of the heterocycle at the R2 position was found to dictate the compound's activity profile, allowing for the fine-tuning of its selectivity between different kinase targets. These examples underscore the principle of lead optimization, where iterative modifications to the core structure are essential for developing a successful therapeutic agent.
| Scaffold Position | Substitution Type | Observed Impact on Biological Activity | Example Scaffold |
|---|---|---|---|
| C1 | Bulky Aromatic (e.g., 1-Naphthyl) | Increased antiproliferative potency | Pyrido[3,4-b]indole |
| C6 | Electron-Donating (e.g., Methoxy) | Enhanced anticancer activity | Pyrido[3,4-b]indole |
| C6 | Electron-Withdrawing (e.g., -CN, -OCF3) | Reduced antiproliferative activity | Pyrido[3,4-b]indole |
| R2 Position | Heterocyclic Groups (e.g., pyrazole (B372694) vs. isoxazole) | Modulated dual-kinase inhibition profile | Pyrimido[4,5-b]indole |
Addressing Drug Resistance Mechanisms in Oncology
A significant challenge in cancer therapy is the development of drug resistance, where tumors no longer respond to treatment. One promising strategy to overcome this is the development of inhibitors that can target multiple signaling pathways or that possess novel mechanisms of action. The pyridoindole scaffold is being explored for its potential in this area.
Research into related 9H-pyrimido[4,5-b]indole derivatives has led to the identification of dual inhibitors of both RET and TRK kinases. nih.gov Selective inhibitors targeting only one of these kinases can lose efficacy as the tumor adapts by activating other oncogenic drivers. nih.gov By simultaneously blocking both RET and TRK pathways, these dual-activity compounds may prevent or overcome such resistance mechanisms, making them effective in a broader range of patient populations. nih.gov Efforts to develop inhibitors based on new scaffolds like the pyridoindole core are crucial for providing potential solutions to acquired resistance. nih.gov
Biomarker Discovery and Validation
Beyond direct therapeutic applications, derivatives of 9H-pyrido[2,3-b]indole are being developed as tools for diagnostics and biomarker research. The unique photophysical properties of these compounds make them suitable for use as fluorescent probes that can detect and quantify specific biological molecules.
A key area of interest is the detection of nucleic acids, such as calf thymus DNA (ctDNA), which is an important biomarker in oncology. Researchers have designed and synthesized novel 9H-pyrido[2,3-b]indole-based fluorescent probes and studied their interaction with ctDNA. nih.gov Using fluorescence and UV-vis absorption spectroscopy, it was confirmed that a specific probe (designated as 4b) binds to the DNA helix. nih.gov The studies indicated a static quenching mechanism and suggested that the probe interacts with DNA via a groove binding mode. nih.gov This ability to bind to and generate a signal upon interaction with DNA highlights the potential of these compounds for the development of sensitive probes for biomarker validation and cellular imaging applications. nih.gov
Advanced Material Science Applications
The conjugated π-electron system and tunable electronic properties of the 9H-pyrido[2,3-b]indole core make it a valuable building block for advanced organic materials.
Fluorescence Probes and Imaging Agents
The α-carboline scaffold is an excellent platform for creating novel fluorophores. By strategically adding electron-donating and electron-accepting groups, researchers have designed "push-pull" fluorophores with remarkable photophysical properties. researchgate.netnih.gov These derivatives exhibit a planarized intramolecular charge-transfer (PLICT) state, leading to desirable characteristics such as large Stokes shifts (up to 270 nm) and a positive solvatochromic effect, where the emission color changes with the polarity of the solvent. researchgate.netnih.govspbu.ru
Certain derivatives have been engineered to function as highly sensitive probes. For example, probe 4b, with an acid dissociation constant (pKa) of 5.5, shows high sensitivity to local pH changes. nih.gov Other derivatives display a "turn-off" or "turn-off-on" acidochromic response, where their fluorescence is quenched or recovered upon titration with an acid. nih.gov These properties make them highly suitable for visual detection and cellular imaging. nih.gov
| Probe Derivative | Key Photophysical Property / Finding | Potential Application |
|---|---|---|
| Probe 4b | pKa of 5.5; Binds to ctDNA via groove binding | Local pH sensing; DNA biomarker detection |
| Probe 4d | "Turn-off" acidochromic response (Ksv = 1.6 × 10³ M⁻¹) | Acid sensing |
| Probe 8a | "Turn-off" acidochromic response (Ksv = 5.5 × 10³ M⁻¹) | Acid sensing |
| Probe 8b | Push-pull fluorophore with large Stokes shift (~270 nm) | Fluorescence imaging |
Organic Semiconductor Research
The field of organic electronics is actively exploring new materials for devices like organic light-emitting diodes (OLEDs). Carboline-based materials, including α-carboline derivatives, are emerging as promising candidates for organic semiconductors. alfa-chemistry.com The presence of nitrogen atoms in the structure gives these materials a strong electron affinity, making them excellent electron transport materials and hole blocking layer materials, which can improve the efficiency of OLEDs. alfa-chemistry.com
A study on a carbazole (B46965)/α-carboline hybrid compound, CbPyCN, demonstrated its superior properties for use in OLEDs. rsc.org Compared to a similar compound based on carbazole (CzPyCN), the α-carboline derivative exhibited a wider optical band-gap, higher triplet energy, and better electron-transport properties. rsc.org These characteristics led to blue phosphorescent OLEDs with a maximum external quantum efficiency (EQE) of 21.4%, significantly higher than the carbazole-based device. rsc.org This demonstrates the potential of the 9H-pyrido[2,3-b]indole core in creating high-performance materials for next-generation electronic devices. alfa-chemistry.comrsc.org
| Property | CbPyCN (α-Carboline Derivative) | CzPyCN (Carbazole Derivative) |
|---|---|---|
| Emission Peak (λmax) | 420 nm | 454 nm |
| Optical Band-gap (Eg) | 3.22 eV | 3.02 eV |
| Triplet Energy (ET) | 2.79 eV | 2.69 eV |
| HOMO Level | -5.58 eV | -5.77 eV |
| LUMO Level | -2.38 eV | -2.75 eV |
Pharmacogenomic and Personalized Medicine Implications
The metabolism of 9H-Pyrido[2,3-b]indol-4-amine and its derivatives is intrinsically linked to enzymes that exhibit significant genetic polymorphism within the human population. These genetic variations can lead to inter-individual differences in enzyme activity, which in turn may influence an individual's susceptibility to the carcinogenic effects of these compounds. While direct pharmacogenomic studies on this compound are not yet available, the well-established metabolic pathways for related heterocyclic and aromatic amines allow for informed extrapolation of potential personalized medicine implications.
Key enzymes involved in the bioactivation and detoxification of these compounds include Cytochrome P450 1A2 (CYP1A2), N-acetyltransferase 2 (NAT2), and Sulfotransferase 1A1 (SULT1A1). Genetic polymorphisms in the genes encoding these enzymes can alter their metabolic capacity, thereby modulating an individual's cancer risk upon exposure to compounds like this compound.
Cytochrome P450 1A2 (CYP1A2): CYP1A2 is a phase I enzyme crucial for the initial N-oxidation of many heterocyclic amines, a critical step in their metabolic activation to carcinogenic intermediates. The activity of CYP1A2 is known to be influenced by genetic polymorphisms. For instance, the CYP1A2 gene contains several single nucleotide polymorphisms (SNPs) that can affect its inducibility and metabolic activity. Some studies have suggested that certain CYP1A2 polymorphisms may be associated with a protective effect against bladder cancer, particularly in Caucasian populations. waocp.orgnih.gov A meta-analysis indicated that the CYP1A2*1F polymorphism is associated with both lung and bladder cancer risk in Caucasians. nih.gov Given the role of CYP1A2 in the bioactivation of heterocyclic amines, an individual's CYP1A2 genotype could be a significant determinant of their susceptibility to the carcinogenic effects of this compound.
N-acetyltransferase 2 (NAT2): NAT2 is a phase II enzyme that plays a dual role in the metabolism of aromatic and heterocyclic amines. It can be involved in both detoxification via N-acetylation and bioactivation via O-acetylation of N-hydroxy metabolites. The NAT2 gene is highly polymorphic, leading to distinct "slow," "intermediate," and "fast" acetylator phenotypes. scirp.orgnih.gov The slow acetylator phenotype has been associated with an increased risk of bladder cancer, particularly in individuals exposed to aromatic amines from tobacco smoke. scirp.org Conversely, for some exposures like heterocyclic amines from cooked meat, fast acetylators may be at a higher risk for colorectal cancer due to increased bioactivation. nih.govnih.gov The impact of NAT2 status on cancer risk can be organ-specific and dependent on the specific carcinogen. nih.gov Therefore, an individual's NAT2 acetylator status could significantly modify their risk of developing cancers associated with this compound exposure.
Sulfotransferase 1A1 (SULT1A1): SULT1A1 is another important phase II enzyme involved in the bioactivation of N-hydroxy metabolites of heterocyclic amines through sulfation. A common polymorphism in the SULT1A1 gene results in an allozyme with reduced enzymatic activity. nih.gov Individuals carrying the low-activity SULT1A12 allele may have an increased risk of colorectal cancer, especially when exposed to carcinogens from red meat and tobacco smoke. nih.gov This suggests that genetic variations in SULT1A1 could also modulate an individual's susceptibility to the carcinogenicity of this compound.
In the context of personalized medicine, genotyping for polymorphisms in CYP1A2, NAT2, and SULT1A1 could potentially be used to identify individuals at a higher risk of developing cancers upon exposure to this compound and related compounds. This information could inform personalized cancer screening strategies and lifestyle recommendations for at-risk individuals.
Further Elucidation of Carcinogenic Mechanisms
The carcinogenicity of this compound and its derivatives is a multi-step process initiated by metabolic activation to reactive intermediates that can damage DNA. A deeper understanding of these mechanisms is crucial for assessing human risk and developing preventative strategies.
The metabolic activation of these compounds is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which catalyze the N-hydroxylation of the exocyclic amino group to form N-hydroxyamino derivatives. This is a critical step in their conversion to genotoxic species. Subsequent activation of the N-hydroxyamino metabolites can occur through O-acetylation by N-acetyltransferases (NATs) or O-sulfation by sulfotransferases (SULTs), leading to the formation of highly reactive arylnitrenium ions.
These electrophilic intermediates can then covalently bind to DNA, forming DNA adducts. The primary site of adduction for many heterocyclic amines is the C8 position of guanine (B1146940). The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication. Studies on the related compound aminophenylnorharman (APNH) have demonstrated its ability to form DNA adducts and induce mutations in key cancer-related genes. For example, in animal models, APNH-induced hepatocellular and colon carcinomas have been shown to harbor mutations in genes such as β-catenin, K-ras, and Apc, with a prevalence of G:C base pair mutations, consistent with the formation of guanine adducts. nih.gov
Further research is needed to fully characterize the specific DNA adducts formed by this compound and to identify the full spectrum of genetic and epigenetic alterations that arise as a consequence of this DNA damage. Investigating the role of DNA repair pathways in mitigating the genotoxic effects of these compounds is also a critical area for future studies. A more comprehensive understanding of these carcinogenic mechanisms will be instrumental in developing biomarkers of exposure and effect, as well as for designing targeted interventions to prevent or treat cancers associated with these compounds.
Q & A
Q. What synthetic methodologies are effective for preparing 9H-Pyrido[2,3-b]indole derivatives, including 4-amine substitutions?
The synthesis of 9H-Pyrido[2,3-b]indole derivatives often involves palladium-catalyzed amidation and cyclization. For example, 9-hexyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol was synthesized via Pd-catalyzed reactions, with characterization by NMR and LC-MS . Modifications at the 4-position can be achieved by introducing amine groups during cyclization or via post-synthetic functionalization. Key steps include optimizing reaction temperature (e.g., reflux in ethanol) and selecting appropriate catalysts (e.g., Pd(PPh)) to ensure regioselectivity .
Q. How is the structural identity of 9H-Pyrido[2,3-b]indol-4-amine confirmed experimentally?
Structural confirmation requires a combination of:
- NMR spectroscopy : and NMR analyze proton and carbon environments (e.g., δ 160.2 ppm for aromatic carbons in pyridoindole frameworks) .
- Mass spectrometry : LC-MS identifies molecular ions (e.g., m/z = 290 [M+H]) and fragmentation patterns .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 75.69% calculated vs. 74.65% observed) .
Q. What are the basic toxicological profiles of pyridoindole derivatives, particularly mutagenic potential?
Pyridoindoles like 2-amino-3-ethyl-9H-pyrido[2,3-b]indole (a structural analog) exhibit mutagenicity in Salmonella typhimurium assays at doses as low as 150 µL/plate, indicating frameshift or base-pair mutations . For 4-amine derivatives, Ames tests combined with metabolic activation (e.g., S9 liver fractions) are recommended to assess genotoxicity.
Advanced Research Questions
Q. How can contradictory data on the biological activity of pyridoindole derivatives be resolved?
Contradictions may arise from:
- Structural variations : Minor substitutions (e.g., 2-amine vs. 4-amine) significantly alter bioactivity. For example, 2-amino derivatives show carcinogenicity, while 4-hydroxy analogs exhibit antitumor effects .
- Experimental design : Differences in cell lines (e.g., COLO 205 vs. NCI 60 panel) or assay conditions (e.g., 0.5 µM HAC-Y6 induces apoptosis in 24 hours) must be standardized .
- Mechanistic studies : Use molecular docking to identify target interactions (e.g., binding to androgen receptors via LEU704/GLY708 residues) .
Q. What computational strategies predict the biological targets of 4-amine-substituted pyridoindoles?
- Molecular docking : Simulate ligand-receptor binding (e.g., with AR or microbial enzymes) using software like AutoDock. For example, docking scores of 7.0 kcal/mol correlate with observed antimicrobial activity .
- QSAR modeling : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity. Electron-withdrawing groups at the 4-position may enhance DNA intercalation .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .
Q. How do structural modifications at the 4-position influence the anticancer activity of pyridoindoles?
- Electron-donating groups (e.g., -NH) : Enhance DNA intercalation and topoisomerase inhibition, as seen in HAC-Y6 derivatives (IC = 0.5 µM in COLO 205 cells) .
- Bulkier substituents : Improve selectivity for cancer-specific targets (e.g., 3,4,5-trimethoxybenzyl groups reduce off-target effects) .
- Pro-drug strategies : Amine groups can be functionalized for pH-sensitive release in tumor microenvironments .
Methodological Considerations
Q. What experimental controls are critical when evaluating pyridoindole cytotoxicity?
Q. How can researchers optimize HPLC purity for pyridoindole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
